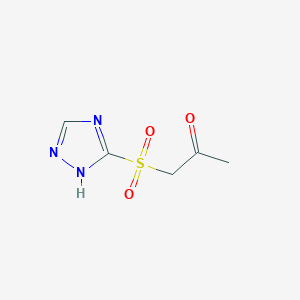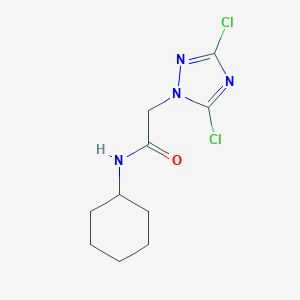![molecular formula C15H26N2O B262640 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)
1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol, also known as IBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of effects on biological systems, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. Specifically, this compound has been shown to interact with a variety of receptors and transporters, including those involved in the uptake and release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. For example, in studies of the nervous system, this compound has been shown to increase the release of certain neurotransmitters, while decreasing the release of others. Additionally, this compound has been shown to have effects on cell proliferation and apoptosis in some cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol in lab experiments is its ability to modulate a variety of biological systems, making it a valuable tool for researchers in a variety of fields. Additionally, this compound is relatively easy to synthesize and is readily available from a variety of sources. However, one limitation of using this compound is that its effects can be highly dependent on the specific system being studied, making it important to carefully design experiments to ensure that the results are meaningful.
Orientations Futures
There are a number of potential future directions for research involving 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol. One area of particular interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects than existing treatments. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a variety of biological systems.
Méthodes De Synthèse
The synthesis of 1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol typically involves a multi-step process, beginning with the preparation of the starting materials and proceeding through a series of reactions to produce the final product. One common method for synthesizing this compound involves the reaction of 4-(Propan-2-yl)benzylamine with 2-bromoethylamine hydrobromide, followed by further reactions to produce the final compound.
Applications De Recherche Scientifique
1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol has been used extensively in scientific research due to its ability to modulate the activity of a variety of biological systems. Some of the most notable applications of this compound include its use in studies of the nervous system, where it has been shown to have effects on neurotransmitter release and uptake. Additionally, this compound has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects in some models.
Propriétés
Formule moléculaire |
C15H26N2O |
|---|---|
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
1-[2-[(4-propan-2-ylphenyl)methylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C15H26N2O/c1-12(2)15-6-4-14(5-7-15)11-17-9-8-16-10-13(3)18/h4-7,12-13,16-18H,8-11H2,1-3H3 |
Clé InChI |
YQAZCKAREPWUCF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNCCNCC(C)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CNCCNCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)





![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)




